molecular formula C17H17Cl2N3O2 B12021455 2-(2,3-Dichlorophenoxy)-N'-(4-(dimethylamino)benzylidene)acetohydrazide CAS No. 765313-16-4

2-(2,3-Dichlorophenoxy)-N'-(4-(dimethylamino)benzylidene)acetohydrazide

Cat. No.: B12021455
CAS No.: 765313-16-4
M. Wt: 366.2 g/mol
InChI Key: PBIQOKASVCIHGD-KEBDBYFISA-N
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Description

2-(2,3-Dichlorophenoxy)-N’-(4-(dimethylamino)benzylidene)acetohydrazide: is a chemical compound with the following properties:

    Chemical Formula: CHClNO

    Molecular Weight: 384.68 g/mol

    CAS Number: 1592-83-2

This compound belongs to the class of acetohydrazides and contains both chlorinated phenyl and dimethylamino groups. Its structure consists of a dichlorophenoxy moiety linked to an acetohydrazide functional group.

Preparation Methods

Synthetic Routes:: The synthetic preparation of 2-(2,3-Dichlorophenoxy)-N’-(4-(dimethylamino)benzylidene)acetohydrazide involves several steps. One common route includes the condensation of 2,3-dichlorophenol with an appropriate aldehyde (such as benzaldehyde) to form the hydrazone intermediate. Subsequent acetylation of the hydrazone yields the final compound.

Reaction Conditions::

    Hydrazone Formation: React 2,3-dichlorophenol with benzaldehyde in the presence of hydrazine hydrate.

    Acetylation: Acetylate the hydrazone using acetic anhydride or acetyl chloride.

Industrial Production:: The industrial production methods may vary, but the above synthetic routes provide a foundation for large-scale synthesis.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions.

    Reduction: Reduction reactions are possible.

    Substitution: Substitution reactions may occur at the phenolic or amino groups.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO).

    Reduction: Reducing agents such as sodium borohydride (NaBH).

    Substitution: Various halogenating agents (e.g., chlorine, bromine).

Major Products:: The specific products formed depend on reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to dechlorination.

Scientific Research Applications

2-(2,3-Dichlorophenoxy)-N’-(4-(dimethylamino)benzylidene)acetohydrazide finds applications in:

    Chemistry: As a reagent in organic synthesis.

    Biology: Investigating cellular processes due to its structural features.

    Medicine: Potential pharmacological activities (requires further research).

    Industry: Used in the development of agrochemicals or pharmaceutical intermediates.

Mechanism of Action

The exact mechanism of action remains an area of study. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.

Comparison with Similar Compounds

While no direct analogs exist, compounds with similar functional groups (e.g., hydrazides, phenols) may serve as points of comparison.

Properties

CAS No.

765313-16-4

Molecular Formula

C17H17Cl2N3O2

Molecular Weight

366.2 g/mol

IUPAC Name

2-(2,3-dichlorophenoxy)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C17H17Cl2N3O2/c1-22(2)13-8-6-12(7-9-13)10-20-21-16(23)11-24-15-5-3-4-14(18)17(15)19/h3-10H,11H2,1-2H3,(H,21,23)/b20-10+

InChI Key

PBIQOKASVCIHGD-KEBDBYFISA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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